1-(3-bromophenyl)spiro[3.3]heptane chemical structure and properties
1-(3-bromophenyl)spiro[3.3]heptane chemical structure and properties
An In-Depth Technical Guide to 1-(3-bromophenyl)spiro[3.3]heptane
Authored by a Senior Application Scientist
Subject: An Exploration of the Synthesis, Properties, and Application of 1-(3-bromophenyl)spiro[3.3]heptane as a Novel Scaffold in Medicinal Chemistry
Introduction: The Rise of sp³-Rich Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, there is a decisive shift away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. This "escape from flatland" is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2] Among these three-dimensional scaffolds, the spiro[3.3]heptane motif has emerged as a particularly compelling building block.[3] First described in 1907, its rigid structure, composed of two fused cyclobutane rings, offers well-defined exit vectors for substitution, mimicking the spatial arrangement of substituents on a benzene ring but with superior drug-like properties.[4][5][6][7]
This guide provides a comprehensive technical overview of a key derivative, 1-(3-bromophenyl)spiro[3.3]heptane. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, predict its spectral characteristics, and explore its potential as a versatile intermediate for the development of next-generation therapeutics. The presence of the bromophenyl group provides a crucial reactive handle for diversification, making this molecule a valuable starting point for library synthesis and lead optimization campaigns.
Molecular Structure and Identification
1-(3-bromophenyl)spiro[3.3]heptane is a spirocyclic compound where a spiro[3.3]heptane core is attached at the C1 position to a 3-bromophenyl group. The spirocyclic core imparts significant rigidity and a defined three-dimensional geometry.
Chemical Structure Diagram
Caption: Chemical structure of 1-(3-bromophenyl)spiro[3.3]heptane.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(3-bromophenyl)spiro[3.3]heptane | - |
| Molecular Formula | C₁₃H₁₅Br | [8] |
| SMILES | C1CC2(C1)CCC2C3=CC(=CC=C3)Br | [8] |
| InChI | InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 | [8] |
| InChIKey | VXKGRNAVPYSQDH-UHFFFAOYSA-N | [8] |
Physicochemical Properties
While experimental data for this specific molecule is scarce in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.[8]
| Property | Value | Notes |
| Molecular Weight | 251.16 g/mol | - |
| Monoisotopic Mass | 250.0357 Da | [8][9] |
| XlogP (Predicted) | 5.0 | A measure of lipophilicity.[8] |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature. | Based on related compounds.[10] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, heptane) and insoluble in water. | Based on high XlogP. |
| Boiling Point | Not determined. | Expected to be >250 °C at atmospheric pressure. |
| Melting Point | Not determined. | - |
Synthesis and Mechanistic Rationale
Currently, there is no published, step-by-step synthesis specifically for 1-(3-bromophenyl)spiro[3.3]heptane. However, a logical and efficient synthetic route can be designed based on established organometallic and deoxygenation reactions applied to the spiro[3.3]heptane core.[11][12] The proposed pathway involves a Grignard reaction followed by a reductive elimination.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(3-bromophenyl)spiro[3.3]heptane.
Detailed Experimental Protocol
Materials: 1,3-Dibromobenzene, Magnesium turnings, Iodine (crystal), Anhydrous Tetrahydrofuran (THF), Spiro[3.3]heptan-2-one, Trimethylsilyl chloride (TMSCl), Sodium iodide (NaI), Acetonitrile, Saturated aqueous NH₄Cl, Saturated aqueous Na₂S₂O₃, Brine, Anhydrous MgSO₄.
Step 1: Formation of 3-Bromophenylmagnesium bromide
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous THF via syringe.
-
Slowly add a solution of 1,3-dibromobenzene in anhydrous THF dropwise. The initiation of the reaction is indicated by heat evolution and the disappearance of the iodine color. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Causality: The selective formation of the mono-Grignard reagent is achieved by using a 1:1 stoichiometry of dibromobenzene to magnesium. The significant difference in reactivity between an aryl bromide and the resulting Grignard reagent prevents the large-scale formation of the di-Grignard species.
Step 2: Nucleophilic Addition to Spiro[3.3]heptan-2-one
-
In a separate flame-dried flask under an inert atmosphere, dissolve spiro[3.3]heptan-2-one in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared 3-bromophenylmagnesium bromide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 1-(3-bromophenyl)spiro[3.3]heptan-1-ol.
Causality: The carbonyl carbon of the ketone is electrophilic and readily attacked by the nucleophilic Grignard reagent. The spiro[3.3]heptanone provides the core structure, while the Grignard reagent installs the desired 3-bromophenyl moiety.
Step 3: Reductive Deoxygenation
-
Dissolve the crude tertiary alcohol from Step 2 in acetonitrile.
-
Add sodium iodide (NaI) and trimethylsilyl chloride (TMSCl) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Quench the reaction with water and add saturated aqueous Na₂S₂O₃ to remove any iodine formed.
-
Extract the mixture with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a heptane/ethyl acetate gradient) to afford pure 1-(3-bromophenyl)spiro[3.3]heptane.
Causality: This reaction proceeds via an in-situ E1-type elimination. TMSCl activates the hydroxyl group, converting it into a good leaving group (OTMS). The iodide ion then facilitates the elimination, and the resulting carbocation is reduced to furnish the final alkane product. This method is effective for the deoxygenation of benzylic-type alcohols.[11]
Predicted Spectral Characteristics
No experimental spectra for this compound are readily available. The following table summarizes the predicted data based on its chemical structure and known values for similar functional groups.[13][14][15]
| Technique | Predicted Observations |
| ¹H NMR | ~7.4-7.1 ppm (m, 4H): Aromatic protons of the 3-bromophenyl group. ~3.0-2.8 ppm (m, 1H): Methine proton (CH) at the C1 position. ~2.5-1.8 ppm (m, 10H): Methylene protons (CH₂) of the spiro[3.3]heptane rings. |
| ¹³C NMR | ~145-140 ppm: Quaternary aromatic carbon attached to the spirocycle. ~130-120 ppm: Aromatic carbons (4 signals expected). ~122 ppm: Aromatic carbon bearing the bromine atom. ~50-30 ppm: Aliphatic carbons of the spiro[3.3]heptane core (multiple signals expected). ~35 ppm: Spirocyclic quaternary carbon. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z 250 and 252 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation: Expect loss of bromophenyl (C₆H₄Br) and fragmentation of the spiro[3.3]heptane ring. |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2960-2850 cm⁻¹: Aliphatic C-H stretch. ~1600-1450 cm⁻¹: Aromatic C=C skeletal vibrations. ~1100-1000 cm⁻¹: C-Br stretch. |
Reactivity and Applications in Drug Discovery
The true value of 1-(3-bromophenyl)spiro[3.3]heptane lies in its dual functionality as both a rigid 3D scaffold and a versatile synthetic intermediate.
The Spiro[3.3]heptane Core as a Benzene Bioisostere
The spiro[3.3]heptane scaffold is increasingly recognized as a saturated bioisostere for mono- and meta-substituted benzene rings.[4][7] Its rigid, non-planar structure provides distinct advantages:
-
Improved Physicochemical Properties: Replacement of a flat aromatic ring with a saturated spirocycle generally leads to increased aqueous solubility and a lower tendency for metabolic oxidation, key attributes for successful drug candidates.[2]
-
Enhanced 3D Profile: The scaffold introduces a well-defined three-dimensional character to a molecule, which can lead to improved binding affinity and selectivity for the biological target by accessing deeper or uniquely shaped pockets.[1]
-
Novel Chemical Space: As a patent-free alternative to common aromatic cores, it allows for the creation of novel chemical entities with distinct intellectual property.[7]
The Bromophenyl Group as a Synthetic Handle
The 3-bromophenyl moiety is not merely a structural component; it is a key reactive site for molecular elaboration. It serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.
Caption: Key cross-coupling reactions for diversification.
This reactivity allows researchers to systematically explore the structure-activity relationship (SAR) around the spiro[3.3]heptane core by introducing a wide range of functional groups, including other aromatic and heteroaromatic rings, amines, alkynes, and nitriles.
Safety and Handling
No specific safety data sheet (SDS) exists for 1-(3-bromophenyl)spiro[3.3]heptane. Standard laboratory precautions for handling halogenated aromatic hydrocarbons and aliphatic compounds should be followed.[16][17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[18]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[16] Avoid contact with skin and eyes.[18]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]
-
Fire and Explosion Hazard: While not expected to be highly flammable, keep away from heat, sparks, and open flames.[16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
1-(3-bromophenyl)spiro[3.3]heptane represents a confluence of two highly valuable motifs in modern medicinal chemistry: a rigid, sp³-rich scaffold and a versatile synthetic handle. Its structure offers an attractive, non-planar alternative to traditional aromatic building blocks, while the bromo-substituent provides a gateway for extensive chemical diversification. The synthetic route proposed herein is robust and relies on well-established, high-yielding chemical transformations. As the demand for novel, three-dimensional molecules continues to grow, 1-(3-bromophenyl)spiro[3.3]heptane is poised to be a valuable tool for researchers and scientists in the field of drug development.
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